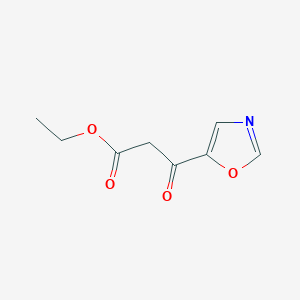

Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate

説明

特性

IUPAC Name |

ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-2-12-8(11)3-6(10)7-4-9-5-13-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBXICINCYPCXKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CN=CO1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Detailed Mechanistic Investigations into the Reactivity and Transformations of Ethyl 3 1,3 Oxazol 5 Yl 3 Oxopropanoate

Fundamental Reaction Pathways of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. tandfonline.comthepharmajournal.com Its aromaticity is derived from the delocalization of six π-electrons. tandfonline.com However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to other azoles, influencing its reactivity. tandfonline.com Oxazoles are generally characterized as electron-deficient heterocycles.

The oxazole (B20620) ring exhibits distinct patterns of reactivity towards electrophiles and nucleophiles, largely governed by the electronic properties of the heteroatoms.

Nucleophilic Attack and Substitution: Nucleophilic substitution reactions on the oxazole ring are also uncommon unless a suitable leaving group is present. thepharmajournal.com The C2 position is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halogen. tandfonline.compharmaguideline.comwikipedia.org However, nucleophilic attack on the oxazole ring often results in ring cleavage rather than direct substitution. pharmaguideline.com Deprotonation is also a key reaction, with the acidity of the ring protons decreasing in the order C2 > C5 > C4. tandfonline.comthepharmajournal.com The proton at C2 can be removed by a strong base, leading to metallation or ring-opening to form an isonitrile intermediate. pharmaguideline.comwikipedia.orgcutm.ac.in

| Position | Electrophilic Attack | Nucleophilic Attack | Acidity (Proton Removal) |

|---|---|---|---|

| C2 | Least reactive | Most reactive (especially with a leaving group); often leads to ring cleavage | Most acidic proton |

| C4 | Moderately reactive | Less reactive than C2 | Least acidic proton |

| C5 | Most reactive | Less reactive than C2 | Moderately acidic proton |

The 1,3-oxazole ring can function as a diene in [4+2] Diels-Alder cycloaddition reactions, a powerful tool for the synthesis of pyridine (B92270) derivatives. tandfonline.compharmaguideline.comwikipedia.org The furan-like oxygen atom at position 1 imparts diene character to the ring system. pharmaguideline.com The reactivity of oxazoles in these reactions is enhanced by the presence of electron-donating substituents on the ring, which raise the energy of the highest occupied molecular orbital (HOMO) of the diene. pharmaguideline.com

Conversely, the reaction can be facilitated by making the oxazole ring more electron-deficient through protonation or N-alkylation. acs.orgnih.gov This lowers the energy of the lowest unoccupied molecular orbital (LUMO) of the diene, making it more suitable for inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. acs.orgnih.gov The initial cycloaddition yields a bicyclic intermediate with an oxygen bridge, which is often unstable and readily aromatizes to the corresponding pyridine, typically through the loss of water or another small molecule. wikipedia.org This strategy has been employed in the synthesis of vitamin B6 precursors. wikipedia.org

The oxazole ring is susceptible to cleavage and rearrangement under various conditions, reflecting its moderate aromatic stability.

Nucleophile-Induced Ring Opening: As mentioned, nucleophilic attack can lead to the cleavage of the oxazole ring. For example, treatment with ammonia (B1221849) or formamide (B127407) can transform oxazoles into imidazoles. pharmaguideline.com

Base-Induced Ring Opening: Strong bases like organolithium reagents can deprotonate the C2 position, leading to an equilibrium with a ring-opened isonitrile species. pharmaguideline.comwikipedia.orgcutm.ac.in

Thermal Rearrangements: The Cornforth rearrangement is a classic example of a thermal rearrangement reaction involving oxazoles. It occurs in 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions upon heating. wikipedia.orgcutm.ac.in

Related Isoxazole (B147169) Rearrangements: While not oxazoles themselves, isoxazoles undergo several characteristic rearrangements that are instructive for understanding heterocyclic transformations. The Boulton-Katritzky rearrangement involves the recyclization of isoxazole derivatives into new heterocyclic systems. beilstein-journals.org Additionally, isoxazole rings can be cleaved under various conditions, including reductive methods (e.g., using Raney nickel) to yield β-hydroxy ketones or related compounds. nih.gov Novel rearrangements involving the isoxazole ring have also been observed in mass spectrometry studies, proceeding through intramolecular SN2 reactions. nih.gov The transformation of an isoxazole to an oxazole can also be achieved via a base-catalyzed Beckmann rearrangement. rsc.org These processes highlight the potential for skeletal reorganization in five-membered heterocycles containing N-O bonds. nih.govacs.org

Reactivity Profile of the Ethyl 3-Oxopropanoate (B1240783) Fragment

The ethyl 3-oxopropanoate fragment is a β-ketoester, a class of compounds known for the unique reactivity conferred by the proximity of the ketone and ester carbonyl groups.

β-Ketoesters, such as ethyl 3-oxobutanoate (ethyl acetoacetate), exist as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. oxfordreference.comphywe.com This equilibrium is a fundamental characteristic that profoundly influences the fragment's reactivity. libretexts.org

Keto Form: Contains the two carbonyl groups.

Enol Form: Contains a carbon-carbon double bond and a hydroxyl group, formed by the migration of a proton from the α-carbon (the carbon between the two carbonyls) to the keto oxygen. phywe.comdoubtnut.com

For simple β-ketoesters, the equilibrium generally favors the more stable keto tautomer. libretexts.org However, the enol form is significantly stabilized by two key factors:

Conjugation: The C=C double bond of the enol is conjugated with the ester carbonyl group, providing resonance stabilization. libretexts.org

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the oxygen of the ester carbonyl, creating a stable six-membered pseudo-ring. libretexts.orgdoubtnut.com

The interconversion between the two forms is typically slow in neutral media but can be rapidly catalyzed by either acid or base. libretexts.org The enol tautomer, with its nucleophilic C=C double bond, is a key reactive intermediate in many reactions of β-ketoesters. libretexts.org

| Feature | Keto Tautomer | Enol Tautomer |

|---|---|---|

| Structure | Contains two C=O groups | Contains C=C, -OH, and C=O groups |

| Stability Factors | Generally higher C=O bond strength | Conjugation, Intramolecular H-bonding |

| Reactivity | Electrophilic carbonyl carbons | Nucleophilic α-carbon (via the C=C bond) |

The most significant chemical property of the ethyl 3-oxopropanoate fragment is the pronounced acidity of the protons on the α-carbon (the CH₂ group situated between the oxazolyl-carbonyl and the ester carbonyl).

The pKa of these α-hydrogens is significantly lower than that of protons on carbons adjacent to a single carbonyl group. This enhanced acidity is due to the ability of both adjacent carbonyl groups to stabilize the resulting conjugate base, the enolate, through resonance. The negative charge on the α-carbon is delocalized onto both the keto oxygen and the ester oxygen, creating a highly stabilized anion. youtube.com

This acidity allows for the easy deprotonation of the α-carbon by a moderately strong base (e.g., sodium ethoxide) to quantitatively form the nucleophilic enolate. youtube.com This enolate is a versatile intermediate for forming new carbon-carbon bonds. It can readily participate in SN2 reactions with various electrophiles, such as alkyl halides, leading to the alkylation of the α-position. youtube.com This provides a powerful method for the derivatization and functionalization of the side chain. youtube.comyoutube.com

Carbonyl Group Reactivity: Nucleophilic Additions and Condensations

The chemical structure of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate features two distinct carbonyl groups: a ketone at the 3-position and an ester at the 1-position. This β-dicarbonyl arrangement, coupled with the electronic nature of the 1,3-oxazole ring, governs its reactivity towards nucleophiles. The methylene (B1212753) protons situated between the two carbonyls (the α-carbon) are significantly acidic (typical pKa values for β-dicarbonyl compounds are around 9–11), readily forming a resonance-stabilized enolate under basic conditions. pearson.comuobabylon.edu.iq This enolate is a key intermediate in many of the compound's characteristic reactions.

Nucleophilic Additions: The ketonic carbonyl is generally more electrophilic and sterically accessible than the ester carbonyl, making it the primary site for nucleophilic attack. However, the reactivity can be tempered by the tendency of the β-keto ester to exist in its enol or enolate form, especially under basic conditions, which reduces the electrophilicity of the ketone. nih.gov In acidic or neutral conditions, reactions typical of ketones, such as the formation of hydrates, acetals, and imines, are expected, although the stability of the oxazole ring under strongly acidic conditions must be considered.

Condensation Reactions: The most prominent condensation reaction for β-keto esters is the Claisen condensation. pressbooks.publibretexts.org In a self-condensation scenario, the enolate of one molecule of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate would act as the nucleophile, attacking the ester carbonyl of a second molecule. However, due to the presence of the oxazole substituent, crossed Claisen condensations with other esters lacking α-hydrogens (e.g., aromatic esters) are more synthetically practical to avoid mixtures of products. organic-chemistry.org

The general mechanism for a base-catalyzed Claisen condensation involves three key steps:

Enolate Formation: A base, typically an alkoxide like sodium ethoxide, removes an acidic α-proton to form the nucleophilic enolate. libretexts.org

Nucleophilic Attack: The enolate attacks the electrophilic ester carbonyl of another molecule, forming a tetrahedral intermediate. pressbooks.pub

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the ethoxide leaving group to form a new β-dicarbonyl product. libretexts.org

The reaction is driven to completion because the resulting product is more acidic than the starting materials and is deprotonated by the alkoxide base, effectively removing the product from the equilibrium. pressbooks.puborganic-chemistry.org

Another important class of condensation reactions involves the reaction of the enolate with aldehydes or ketones, known as aldol-type reactions. These reactions, followed by dehydration, can lead to the formation of α,β-unsaturated systems, further expanding the synthetic utility of the parent compound.

Reaction Kinetics and Thermodynamic Considerations

The kinetics of transformations involving Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate are intrinsically linked to the stability of key intermediates and transition states. For instance, the rate of base-catalyzed condensation reactions is dependent on the concentration of the enolate, which in turn is governed by the acidity (pKa) of the α-protons and the strength of the base used. While the α-protons are relatively acidic for a carbon acid, the kinetics of transesterification and condensation reactions of β-keto esters are often slow and typically require catalysis.

Therodynamically, the equilibrium of these reactions is a critical factor. In the Claisen condensation, the final step—deprotonation of the newly formed, highly acidic β-dicarbonyl product—is essentially irreversible and provides the thermodynamic driving force for the entire sequence. pressbooks.pub This ensures that even if the preceding steps are in equilibrium, the reaction proceeds to completion, resulting in high yields.

The formation of products can also be under thermodynamic control in other reactions, such as certain cross-coupling processes. beilstein-journals.org The relative stability of potential products will dictate the final composition of the reaction mixture, assuming conditions allow for equilibrium to be reached. The stability of the oxazole ring itself is a key thermodynamic consideration; it is an aromatic heterocycle and generally stable, but ring-opening can occur under harsh conditions, which would represent a competing thermodynamic pathway. pharmaguideline.com

A summary of key thermodynamic and kinetic factors is presented in the table below.

| Catalysis | Reactions are often slow and require acid or base catalysis to proceed at a reasonable rate. | The choice of catalyst can influence reaction pathways and selectivity. |

Computational and Theoretical Chemistry Insights into Reaction Mechanisms and Selectivity

Due to the complexity of the reaction pathways available to Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, computational chemistry offers powerful tools to elucidate mechanisms, predict reactivity, and understand selectivity.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in studying the intricate details of reaction mechanisms at the molecular level. nih.gov For Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, DFT calculations can be employed to model various reactive pathways.

Transition State Geometry and Energy: By mapping the potential energy surface of a reaction, the structures of transition states can be located and their energies calculated. For example, in a Claisen condensation, DFT can model the transition state of the nucleophilic attack of the enolate on the ester carbonyl. researchgate.net The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's kinetic feasibility. Comparing the activation energies for competing pathways (e.g., attack at the ketone vs. the ester) allows for the prediction of reaction selectivity.

Analysis of Reactivity Indices: Conceptual DFT provides reactivity descriptors that predict the most likely sites for chemical reactions. nih.gov

Fukui Functions and Dual Descriptors: These indices can identify the most electrophilic and nucleophilic sites within the molecule. Calculations on analogous β-keto esters have shown that these tools can differentiate the reactivity of the two carbonyl carbons, predicting which is more susceptible to nucleophilic attack. nih.gov

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insight into the molecule's ability to act as an electron donor or acceptor, respectively. The LUMO is typically centered on the electrophilic carbonyl carbons, indicating their susceptibility to nucleophilic attack.

The table below presents hypothetical DFT-calculated reactivity indices for the carbonyl carbons of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, based on findings for similar structures, to illustrate how these values predict reactivity. nih.gov

Table 2: Illustrative DFT-Calculated Local Reactivity Descriptors

| Atomic Site | Fukui Function (fk+) for Nucleophilic Attack | Dual Descriptor (fk(2)) | Predicted Reactivity |

|---|---|---|---|

| Ketone Carbonyl (C3) | 0.15 | > 0 | High susceptibility to nucleophilic attack |

| Ester Carbonyl (C1) | 0.08 | > 0 | Moderate susceptibility to nucleophilic attack |

Note: Values are illustrative and represent typical trends for β-keto esters.

While quantum chemical calculations provide static pictures of reactants, products, and transition states, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. acs.org MD simulations model the movements of atoms in a molecule, explicitly including solvent molecules and thermal motion, which are crucial for accurately representing reaction conditions.

Solvent Effects: MD simulations are particularly powerful for understanding the role of the solvent in a reaction. The solvent can stabilize or destabilize reactants, intermediates, and transition states through effects like hydrogen bonding and dielectric screening. By simulating the reaction in a box of explicit solvent molecules, MD can provide a more realistic free energy profile of the reaction pathway than gas-phase quantum calculations alone.

Conformational Analysis: Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is a flexible molecule. MD simulations can explore its conformational landscape, identifying the most stable conformations in solution. This is critical because the molecule's conformation can significantly impact its reactivity by affecting the accessibility of the reactive sites. For β-dicarbonyl compounds, MD can also explore the dynamics of keto-enol tautomerism in solution, providing insight into the relative populations of each form.

Free Energy Calculations: By combining MD simulations with techniques like umbrella sampling, the free energy profile along a reaction coordinate can be calculated. This provides a detailed view of the energy barriers (kinetics) and the relative stability of intermediates and products (thermodynamics), capturing the influence of both the molecule's internal energy and the entropic effects of the surrounding environment. acs.org This approach has been successfully applied to study the interactions and reactivity of various small organic molecules in solution. nih.gov

Advanced Spectroscopic and Analytical Characterization of Ethyl 3 1,3 Oxazol 5 Yl 3 Oxopropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental data from Proton (¹H) NMR, Carbon-13 (¹³C) NMR, or two-dimensional (2D) NMR techniques such as COSY, HMQC, or HMBC for Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate could be located in the searched scientific literature. This information is crucial for the unambiguous confirmation of the molecule's structural connectivity, carbon framework, and stereochemistry.

Proton (¹H) NMR for Structural Connectivity and Stereochemical Assignment

Specific chemical shifts, coupling constants, and multiplicities for the protons within Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate are not available. Such data would be essential to confirm the arrangement of protons in the ethyl group, the methylene (B1212753) bridge, and the oxazole (B20620) ring.

Carbon-13 (¹³C) NMR for Carbon Framework Elucidation

The characteristic chemical shifts for the eight distinct carbon atoms in the molecule, including those of the carbonyl groups, the ethyl ester, the methylene carbon, and the oxazole ring, have not been reported. This information is fundamental for elucidating the complete carbon skeleton of the compound.

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Confirmation

There are no published studies detailing the use of 2D NMR experiments to confirm the structure of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate. These advanced techniques are vital for definitively assigning proton and carbon signals and establishing through-bond and through-space correlations.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy

Detailed experimental FTIR spectra for Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate are not available in the public domain.

Characteristic Absorptions of Oxazole and Beta-Ketoester Functionalities

While general characteristic infrared absorption frequencies for oxazole and beta-ketoester functionalities are known, specific experimental values for the title compound have not been documented. This prevents a precise analysis of its vibrational modes.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Although experimental mass spectra are not available, predicted mass-to-charge ratios (m/z) for various adducts of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate have been calculated. These theoretical values provide a basis for future mass spectrometric analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 184.06044 |

| [M+Na]⁺ | 206.04238 |

| [M-H]⁻ | 182.04588 |

| [M+NH₄]⁺ | 201.08698 |

| [M+K]⁺ | 222.01632 |

This data is predicted and has not been experimentally verified. uni.lu

The fragmentation pattern, which would provide insight into the molecule's stability and structural components under mass spectrometric conditions, remains uninvestigated.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with high accuracy and precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, HRMS provides the exact mass, which is used to confirm its molecular formula. The monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, is a critical parameter for its identification. amazonaws.com

Table 1: Key Molecular Identifiers for Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate

| Identifier | Value | Source |

| Molecular Formula | C₈H₉NO₄ | uni.lu |

| Monoisotopic Mass | 183.05316 Da | uni.lu |

| Calculated m/z [M+H]⁺ | 184.06044 | uni.lu |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information about a compound. researchgate.net In an MS/MS experiment, the molecular ion (or a specific adduct) of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is selected and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. Analyzing these fragments helps to piece together the molecule's structure.

Loss of the ethoxy group (-OC₂H₅) from the ester moiety.

Cleavage of the ester group , resulting in the loss of ethanol (B145695).

Decarbonylation events from the keto groups.

Fragmentation of the oxazole ring , which can undergo characteristic cleavages at the C-O and C-N bonds. researchgate.net

The resulting fragmentation pattern provides a structural fingerprint that is highly specific to the molecule, aiding in its unambiguous identification in complex mixtures. researchgate.net

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate from reaction byproducts, starting materials, and other impurities, thereby ensuring its purity. uu.nl These methods are also crucial for the separation and analysis of isomers.

Chiral Chromatography for Enantiomeric Excess Determination

The structure of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is achiral. However, the central methylene group is prochiral, meaning the molecule could be converted into a chiral derivative through a substitution reaction. Should a chiral analog be synthesized, chiral chromatography would be the definitive method for separating its enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely and effectively used for the enantioseparation of a broad range of compounds, including those with heterocyclic moieties. nih.govmdpi.com The ability to separate enantiomers is critical in pharmaceutical development, as different enantiomers can have distinct pharmacological activities.

Hyphenated Techniques (e.g., GC-MS, LC-MS, UPLC)

Hyphenated techniques, which couple the separation power of chromatography with the detection specificity of mass spectrometry, are indispensable tools for the analysis of organic compounds. lcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the analysis of volatile and thermally stable compounds. scholarsresearchlibrary.com Given the likely boiling point of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, GC-MS analysis might be feasible, potentially after derivatization to increase its volatility and thermal stability. jmaterenvironsci.com The gas chromatograph separates the compound from other volatile components in a mixture before it enters the mass spectrometer for identification based on its mass spectrum and fragmentation pattern. jmchemsci.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a highly versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. csic.es This makes it particularly well-suited for the analysis of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate. The compound would first be separated on a liquid chromatography column (often using reversed-phase conditions) and then detected by the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). lcms.cz

Ultra-Performance Liquid Chromatography (UPLC) : UPLC is an advancement in liquid chromatography that uses smaller stationary phase particles and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. When coupled with mass spectrometry (UPLC-MS), it provides a powerful platform for high-throughput analysis and purity determination.

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Applicability for Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate | Advantages | Considerations |

| GC-MS | Potentially applicable | High chromatographic resolution for volatile compounds | May require derivatization to increase volatility |

| LC-MS | Highly applicable | Broad applicability for polar and non-volatile compounds | Lower chromatographic resolution than GC for some compounds |

| UPLC-MS | Highly applicable | Fast analysis times, high resolution, and sensitivity | Higher operational pressure requires specialized equipment |

Predicted Collision Cross Section (CCS) for Gas-Phase Conformation Analysis

Ion mobility-mass spectrometry (IM-MS) provides an additional dimension of analysis by separating ions based on their size, shape, and charge in the gas phase. The key parameter derived from this technique is the Collision Cross Section (CCS), which is a measure of the ion's rotational average projected area. mdpi.com

CCS values are highly characteristic physicochemical properties that can significantly enhance confidence in compound identification when compared against experimental or predicted databases. semanticscholar.org For Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, CCS values can be predicted using machine learning algorithms and computational models based on its chemical structure. nih.govnih.gov These predicted values serve as a valuable reference for confirming the compound's identity in complex analytical workflows. semanticscholar.org

Table 3: Predicted Collision Cross Section (CCS) Values for Adducts of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate

| Adduct Ion | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 184.06044 | 136.3 |

| [M+Na]⁺ | 206.04238 | 144.0 |

| [M+K]⁺ | 222.01632 | 145.2 |

| [M+NH₄]⁺ | 201.08698 | 155.0 |

| [M-H]⁻ | 182.04588 | 139.3 |

| [M+HCOO]⁻ | 228.05136 | 159.0 |

Data sourced from PubChem, calculated using CCSbase. uni.lu

Strategic Applications of Ethyl 3 1,3 Oxazol 5 Yl 3 Oxopropanoate As a Synthon in Chemical Synthesis

Versatile Building Block in Heterocyclic Synthesis

The structure of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate makes it an exemplary starting material for the synthesis of various nitrogen-, sulfur-, and selenium-containing heterocycles. The presence of two electrophilic carbonyl carbons and an acidic α-carbon provides multiple reaction sites for cyclocondensation reactions with a range of binucleophiles.

Precursor for Polyheterocyclic Systems

Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is a prototypical 1,3-dielectrophile, a class of compounds widely used for the construction of five- and six-membered heterocyclic rings. By reacting with various dinucleophilic reagents, it can be efficiently converted into a multitude of polyheterocyclic frameworks, including pyrroles, pyrazoles, pyrimidines, quinolines, isoquinolines, selenazoles, and thiadiazoles. researchgate.netmdpi.comderpharmachemica.comresearchgate.netnih.govresearchgate.netmdpi.com The specific heterocycle formed is determined by the nature of the nucleophilic partner used in the reaction.

For instance, the reaction of β-ketoesters with hydrazines is a classical and highly effective method for synthesizing pyrazole (B372694) derivatives. mdpi.comnih.govnih.gov Similarly, condensation with amidines, ureas, or thioureas yields pyrimidine (B1678525) rings. bu.edu.eg The Conrad-Limpach and Knorr syntheses utilize β-ketoesters to produce quinoline (B57606) and isoquinoline (B145761) scaffolds, respectively, through reactions with anilines or other suitable precursors. jptcp.comnih.gov The Hantzsch synthesis and related methodologies allow for the formation of thiazole (B1198619) and selenazole rings by reacting with thioamides/thioureas or selenoamides/selenoureas. mdpi.comnih.gov

The following table summarizes representative synthetic routes for various heterocycles using β-ketoester precursors analogous to Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate.

| Heterocycle | Reagents & Conditions | Description |

| Pyrroles | Reaction with amines and subsequent cyclization. nih.govnih.gov | The Paal-Knorr synthesis or related methods can be adapted, where the 1,3-dicarbonyl moiety reacts with a primary amine or ammonia (B1221849) to form an enamine, which then cyclizes. |

| Pyrazoles | Condensation with hydrazine (B178648) or substituted hydrazines in a solvent like acetic acid or ethanol (B145695). nih.govrsc.org | A classical Knorr pyrazole synthesis where the β-ketoester condenses with hydrazine, followed by cyclization and dehydration to form the aromatic pyrazole ring. |

| Pyrimidines | Condensation with urea, thiourea, or amidines, often under basic or acidic conditions. derpharmachemica.combu.edu.eg | This reaction involves the formation of a six-membered ring through the reaction of the N-C-N fragment of urea/thiourea with the C-C-C fragment of the β-ketoester. |

| Quinolines | Reaction with anilines followed by thermal or acid-catalyzed cyclization (Conrad-Limpach-Knorr synthesis). jptcp.comresearchgate.net | The initial step is the formation of a Schiff base or enamine, which then undergoes intramolecular cyclization onto the aromatic ring of the aniline, followed by dehydration to form the quinoline core. |

| Isoquinolines | Multistep sequences such as the Pomeranz–Fritsch reaction or Bischler–Napieralski cyclization of precursors derived from the β-ketoester. nih.govmdpi.comgoogle.comresearchgate.net | These methods typically involve converting the ketoester into a more complex intermediate which then undergoes electrophilic aromatic substitution to form the isoquinoline ring system. |

| Selenazoles | Reaction with selenourea (B1239437) and a brominating agent (e.g., NBS) or reaction with α-haloketones derived from the β-ketoester. nih.govmdpi.com | This follows the principles of the Hantzsch synthesis, where the selenium nucleophile attacks the carbonyl carbon and a second nucleophilic attack by the nitrogen forms the five-membered ring. A related compound, ethyl 3-amino-3-selenoxopropanoate, is a known reagent for this purpose. researchgate.net |

| Thiadiazoles | Cyclization reactions involving thiosemicarbazide (B42300) or other sulfur-nitrogen containing reagents, often in the presence of a dehydrating agent like phosphorus oxychloride. mdpi.comnih.govisres.org | The β-dicarbonyl system reacts with the thiosemicarbazide, leading to the formation of the 1,3,4-thiadiazole (B1197879) ring through a cyclocondensation process. |

Scaffold for the Introduction of Diverse Functionalities

The inherent reactivity of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate allows it to serve not just as a precursor to a core heterocycle, but also as a scaffold for introducing a wide range of chemical functionalities. znaturforsch.comresearchgate.net The ester group can be hydrolyzed, reduced, or converted into an amide, providing a handle for further modification. The active methylene (B1212753) group situated between the two carbonyls can be readily alkylated, acylated, or halogenated, allowing for the introduction of various substituents prior to or after the initial cyclization reaction.

Furthermore, the oxazole (B20620) ring itself can be a point of diversification. While generally stable, its substituents can be modified in subsequent synthetic steps. This dual functionality—the reactive ketoester for ring formation and the stable, modifiable oxazole core—makes the compound a powerful tool for creating libraries of structurally diverse molecules. For example, derivatives of similar heterocyclic systems have been functionalized through reactions like methylation or by introducing various amine nucleophiles. znaturforsch.comresearchgate.net

Role in the Synthesis of Complex Organic Molecules

Beyond the synthesis of simple heterocycles, Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is a key intermediate for assembling more complex molecular architectures, including analogues of natural products and large libraries of compounds for biological screening.

Modular Approaches to Natural Product Analogues and Designed Scaffolds

The modular nature of syntheses involving β-ketoesters like Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate makes them well-suited for the construction of natural product analogues. In a modular or diversity-oriented synthesis, complex molecules are assembled from smaller, interchangeable building blocks. The oxazole-containing ketoester can serve as one such module, providing a core heterocyclic fragment that can be combined with other synthetic units. This approach allows for the rapid generation of analogues where different parts of the molecule can be systematically varied to explore structure-activity relationships. For instance, the isoquinoline framework, which can be synthesized from such precursors, is a privileged structure found in numerous alkaloids and pharmacologically active compounds. nih.govresearchgate.net

Development of Advanced Chemical Libraries for Screening Purposes

The generation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The reliable and versatile reactivity of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate makes it an ideal starting material for creating such libraries. By combining this single precursor with a diverse set of reaction partners (e.g., various hydrazines, amidines, or anilines), a large number of distinct heterocyclic compounds can be generated efficiently. This strategy has been successfully employed to create libraries of pyrazoles and isoquinolines for biological evaluation. nih.govresearchgate.net The ability to systematically modify the final products by choosing different starting materials allows for a broad exploration of chemical space around a core scaffold, increasing the probability of discovering compounds with desired biological activities.

Intermediacy in the Synthesis of Specific Pharmaceutical Precursors

Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate belongs to a class of β-ketoesters that are fundamental intermediates in the pharmaceutical industry. nbinno.comnbinno.com These compounds are building blocks for a wide range of active pharmaceutical ingredients (APIs). The combination of the oxazole ring—a known pharmacophore present in many bioactive molecules—and the versatile ketoester functionality makes this compound particularly valuable.

Its role as a pharmaceutical intermediate stems from its ability to be converted into more complex heterocyclic systems that form the core of many drugs. nbinno.comnbinno.comactylis.com For example, pyrazole-containing compounds are known for their anti-inflammatory properties, while quinoline derivatives are used as antimalarial and antibacterial agents. researchgate.netnih.gov By providing an efficient entry point to these and other important scaffolds, Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate and related intermediates play a critical role in the multi-step synthesis of new therapeutic agents. nbinno.comnbinno.com

Emerging Research Frontiers and Prospective Developments

Innovative Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of β-keto esters and oxazole (B20620) derivatives has been a major focus of methods development in organic chemistry. Future advancements in synthesizing Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate will likely leverage novel catalytic systems that offer improved efficiency, selectivity, and milder reaction conditions over traditional methods.

N-Heterocyclic Carbenes (NHCs) have emerged as powerful organocatalysts for a variety of chemical transformations. One potential application is in the cross-aza-benzoin reaction, which can be used to synthesize α-amino-β-keto esters with high atom efficiency under mild conditions. beilstein-journals.org Adapting this umpolung strategy could provide a novel route to precursors of the target molecule.

For the modification of the β-keto ester moiety, various Lewis and Brønsted acid catalysts have been developed for selective transesterification. nih.gov Environmentally benign catalysts like boric acid and arylboronic acids have shown high efficacy. nih.gov Furthermore, solid-supported catalysts, such as montmorillonite (B579905) K-10 clay and borate/zirconia combinations, offer advantages in terms of reusability and ease of separation, aligning with sustainable chemistry principles. nih.gov The development of catalysts that are selective for the β-keto ester in the presence of the oxazole ring is a key area for future research.

| Catalyst Type | Potential Application | Advantages |

| N-Heterocyclic Carbenes (NHCs) | Synthesis of α-amino-β-keto ester precursors | High atom efficiency, mild conditions, organocatalytic beilstein-journals.org |

| Boric Acid / Arylboronic Acids | Transesterification of the ethyl ester group | Environmentally benign, effective Lewis acid catalysis nih.gov |

| Montmorillonite K-10 | Selective transesterification | Low cost, non-corrosive, reusable solid acid catalyst nih.gov |

| Metal-Free Systems | C-O bond cleavage for oxazole synthesis | Avoids transition metals, expands substrate scope rsc.org |

| Palladium/Copper Catalysts | Direct arylation of oxazole rings | Forms C-C bonds for further functionalization semanticscholar.org |

Sustainable and Green Chemistry Methodologies for Synthesis

The chemical industry is increasingly shifting towards sustainable and nature-friendly protocols to minimize environmental impact. nih.gov The synthesis of heterocyclic compounds like Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate is an area ripe for the application of green chemistry principles. rasayanjournal.co.in

Key strategies in sustainable synthesis include waste reduction, increased energy efficiency, and the use of renewable resources and safer solvents. For heterocyclic synthesis, this translates to several innovative approaches:

Alternative Solvents: Replacing traditional volatile organic compounds with greener alternatives like water, ionic liquids (ILs), or deep eutectic solvents (DES) is a major focus. Water is particularly attractive due to its abundance, non-toxicity, and low cost. For oxazole synthesis, the van Leusen reaction has been successfully performed in water using β-cyclodextrin, allowing the use of catalytic amounts of base at lower temperatures. mdpi.com Ionic liquids have also been employed, with the advantage of being recyclable for multiple reaction cycles without significant loss of yield. mdpi.comijpsonline.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis are techniques that can dramatically reduce reaction times and improve yields. preprints.org Microwave-assisted synthesis of oxadiazoles (B1248032) and other heterocycles often leads to higher yields in a fraction of the time compared to conventional heating. rasayanjournal.co.inmdpi.com Similarly, sonochemistry has been effectively used to promote the synthesis of isoxazoles, often at room temperature and with improved product purity. preprints.org

Catalysis: The use of heterogeneous catalysts, organocatalysts, and biocatalysts is central to green chemistry. nih.gov Biocatalysis, using enzymes or whole cells, offers high selectivity under mild conditions, reducing the need for harsh reagents and energy inputs.

| Green Chemistry Approach | Description | Relevance to Synthesis |

| Aqueous Media | Using water as the reaction solvent. | Reduces reliance on hazardous organic solvents; successfully applied to van Leusen oxazole synthesis. mdpi.com |

| Microwave Irradiation | Using microwave energy to heat reactions rapidly and uniformly. | Accelerates reaction rates, improves yields, and reduces side reactions. rasayanjournal.co.in |

| Ultrasound Assistance | Using high-frequency sound waves to enhance reaction rates. | Can enable reactions at lower temperatures, reduce reaction times, and improve purity. preprints.org |

| Ionic Liquids (ILs) | Using non-volatile, thermally stable salts as solvents. | Can be recycled and reused, improving process sustainability. mdpi.comijpsonline.com |

| Biocatalysis | Using enzymes as catalysts. | Offers high enantioselectivity under mild conditions for creating chiral derivatives. |

Unexplored Reactivity Modes and Synthetic Transformations

The bifunctional nature of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate presents opportunities for exploring novel reactivity. The oxazole ring and the β-keto ester moiety can each participate in a wide range of transformations.

The oxazole ring can undergo several types of reactions. Electrophilic substitution typically occurs at the C5 position, though this position is already substituted in the target molecule. tandfonline.com Nucleophilic substitution is rare but can happen at the C2 position, especially if a leaving group is present. tandfonline.com The acidity of the oxazole ring protons (C2 > C5 > C4) could be exploited for metallation and subsequent functionalization. semanticscholar.org

The β-keto ester group is a classic building block in synthesis. Its enolizable α-proton is crucial for its reactivity. nih.gov Beyond transesterification, this moiety can be used in:

Multicomponent Reactions (MCRs): β-keto esters are common substrates in MCRs for the synthesis of complex heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines. eurjchem.com For instance, the reaction with hydroxylamine (B1172632) hydrochloride and aldehydes can yield isoxazol-5(4H)-ones. nih.gov Exploring MCRs using Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate as a substrate could lead to novel, complex molecules with potential biological activity.

Decarboxylative Reactions: The ester can be hydrolyzed and subsequently decarboxylated to yield a methyl ketone attached to the oxazole ring, providing a different functional group for further elaboration.

Synthesis of Nitrogen Heterocycles: The compound could serve as a precursor for various nitrogen-containing heterocycles through reactions with reagents like hydrazines. eurjchem.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing pharmaceutical and fine chemical production. atomfair.com Automated flow synthesis platforms offer significant advantages in safety, scalability, precision, and the ability to perform multi-step reactions seamlessly. atomfair.comnus.edu.sg

The synthesis of oxazole derivatives is well-suited for this technology. Fully automated, multi-step continuous flow systems have been developed for the synthesis of 4,5-disubstituted oxazoles. capes.gov.brdurham.ac.ukacs.org These systems utilize packed columns of solid-supported reagents and catalysts, which simplifies purification and allows for rapid optimization of reaction conditions. capes.gov.brdurham.ac.uk A base-catalyzed intramolecular cyclization, a common step in oxazole synthesis, can be efficiently performed by flowing the reaction mixture through a cartridge containing an immobilized base. durham.ac.uk

The integration of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate synthesis into such a platform would enable:

On-Demand Production: The ability to rapidly synthesize gram quantities of the material as needed. capes.gov.bracs.org

High Purity: Flow reactors provide precise control over reaction parameters, often leading to higher purity products and minimizing the need for extensive purification. durham.ac.uk

Library Synthesis: By combining flow synthesis with solid-phase synthesis techniques (SPS-flow), it is possible to create libraries of analogues for drug discovery by systematically varying the starting materials. nus.edu.sgeuropeanpharmaceuticalreview.cominnovationnewsnetwork.com This could be applied to generate derivatives of the target compound for biological screening.

These automated platforms are becoming increasingly sophisticated, incorporating real-time analytical tools and machine learning algorithms to dynamically optimize reaction conditions. atomfair.comresearchgate.net

Advanced Theoretical and Computational Studies for Reaction Prediction and Rational Design

Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules, guiding synthetic efforts, and designing new compounds with desired properties. worldwidejournals.com For a molecule like Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate, theoretical studies can offer significant insights.

Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of molecular reactivity; a smaller gap suggests higher reactivity. worldwidejournals.com Such calculations can predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of the compound's reactivity. tandfonline.com

Rational Drug Design: The oxazole scaffold is a known "pharmacophore" present in many bioactive molecules. semanticscholar.orgresearchgate.net Computational techniques are extensively used to design new oxazole derivatives as potential therapeutic agents. jcchems.com Molecular docking studies can predict how derivatives of the target compound might bind to biological targets like enzymes or receptors. researchgate.netjcchems.com In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can then be used to predict the drug-likeness and potential toxicity of these designed molecules, prioritizing the most promising candidates for synthesis. jcchems.comresearchgate.net

Mechanism Elucidation: Computational modeling can help elucidate complex reaction mechanisms, such as those involved in catalytic cycles for the synthesis or transformation of the molecule. researchgate.net This understanding allows for the rational design of more efficient catalysts and reaction conditions.

Recent studies have employed these methods to design and predict the properties of novel oxazole derivatives for applications ranging from anticancer agents to therapeutics for diabetes. researchgate.netjcchems.com Applying these computational tools to Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate could accelerate the discovery of new synthetic routes and novel applications.

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the ester carbonyl (δ 165–170 ppm), β-keto group (δ 190–200 ppm), and oxazole protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester) and ~1650 cm⁻¹ (β-keto group) validate functional groups .

- X-ray Crystallography : Resolves spatial arrangement, bond angles, and intermolecular interactions, particularly useful for verifying the oxazole ring geometry .

How does the electronic nature of the 1,3-oxazol-5-yl substituent influence the reactivity of the β-ketoester group in nucleophilic addition reactions?

Advanced Research Question

The oxazole ring is electron-deficient due to its aromatic heterocyclic structure, which enhances the electrophilicity of the adjacent β-keto carbonyl group. This facilitates nucleophilic attacks (e.g., Grignard reagents or enamines) at the β-position. Computational studies (DFT) suggest that substituents on the oxazole (e.g., electron-withdrawing groups) further polarize the carbonyl, accelerating reaction rates . Experimental validation involves comparing reaction kinetics with analogs like Ethyl 3-(5-chloropyridin-3-yl)-3-oxopropanoate, where halogen substitution alters electronic effects .

What strategies can resolve contradictions in reported biological activities of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate derivatives?

Advanced Research Question

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to isolate compound-specific effects .

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., oxazole vs. pyridine rings) to identify pharmacophoric motifs .

- Metabolite Profiling : Use LC-MS to detect degradation products or reactive intermediates that may confound activity measurements .

How can competing side reactions be minimized during multi-step syntheses involving Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate?

Advanced Research Question

- Protection-Deprotection Strategies : Temporarily shield reactive sites (e.g., oxazole nitrogen) using Boc or Fmoc groups during esterification .

- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) or enzymes (lipases) improve regioselectivity in acylation steps .

- In Situ Monitoring : Techniques like thin-layer chromatography (TLC) or inline IR spectroscopy detect intermediates, enabling real-time adjustments .

What computational methods are suitable for predicting the reactivity of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate in drug discovery?

Advanced Research Question

- Molecular Docking : Models interactions with biological targets (e.g., kinases) by simulating binding poses and affinity scores .

- MD Simulations : Assess stability of the compound in aqueous or lipid environments, critical for bioavailability predictions .

- QSAR Modeling : Correlates electronic descriptors (HOMO/LUMO energies) with observed biological activities to guide derivative design .

How does solvent polarity affect the tautomeric equilibrium of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate?

Advanced Research Question

In polar solvents (e.g., water or DMSO), the β-ketoester exists predominantly in the enolic form due to stabilization via hydrogen bonding. Nonpolar solvents (e.g., toluene) favor the keto form. UV-Vis spectroscopy (λmax shifts) and ¹H NMR (disappearance of enolic proton at δ 12–14 ppm) confirm this equilibrium. Solvent choice directly impacts reactivity in subsequent reactions, such as cycloadditions .

What are the key challenges in scaling up the synthesis of Ethyl 3-(1,3-oxazol-5-yl)-3-oxopropanoate for preclinical studies?

Advanced Research Question

- Heat Management : Exothermic reactions (e.g., condensation) require jacketed reactors or flow chemistry setups to prevent thermal degradation .

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization for cost efficiency .

- Regioselectivity Control : Optimize stoichiometry (1:1.2 molar ratio of oxazole precursor to ethyl acetoacetate) to minimize dimerization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。